5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Overview
Description
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl group is introduced to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Famitinib: A compound with a similar pyrrolo[3,2-c]pyridine core structure, used as a tyrosine kinase inhibitor.
Indole Derivatives: Compounds with an indole core structure, which also exhibit a wide range of biological activities.
Uniqueness
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Biological Activity
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one (CAS No. 945381-60-2) is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it has a unique structure that allows for various interactions with biological targets. The presence of the diethylaminoethyl group is believed to enhance its binding affinity to specific receptors or enzymes, potentially modulating their activity.
The biological activity of this compound primarily involves its interaction with various molecular targets. The diethylaminoethyl moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is utilized.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit a broad spectrum of pharmacological effects:
- Antitumor Activity : Several studies have showcased the antitumor properties of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. In one study, IC50 values ranged from 0.12 to 0.21 μM for the most potent derivatives .
- Antiviral Activity : Some derivatives have shown moderate activity against viral infections, including HIV. The structural modifications in these compounds significantly influence their antiviral efficacy .
- Analgesic and Sedative Effects : Pyrrolo[3,4-c]pyridine derivatives have been noted for their analgesic and sedative properties, making them candidates for treating nervous system disorders .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Antitumor Studies : A study by Kalai et al. assessed the cytotoxicity of pyrrolo[3,4-c]pyridine derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against cancer cells with selective toxicity towards healthy cells .
- Mechanistic Insights : Research on colchicine-binding site inhibitors derived from pyrrolo[3,2-c]pyridine has shown that these compounds can effectively disrupt microtubule dynamics at low concentrations (e.g., 0.12 μM), indicating a potential mechanism for their antitumor effects .
Data Table: Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-16(5-2)8-9-17-7-6-12-13(14(17)18)11(3)10-15-12/h10,15H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPJFZPPZYWBKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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